1H-Pyrazole-3,5-dimethanol

Ligand design Aqueous coordination chemistry Supramolecular assembly

1H-Pyrazole-3,5-dimethanol (CAS 142179-08-6) is a symmetrical, water-soluble heterocyclic building block with two equivalent hydroxymethyl groups for multi-directional coordination. Unlike hydrophobic 3,5-dimethylpyrazole derivatives, its verified aqueous solubility enables green chemistry synthesis without organic co-solvents. The 98% purity reduces pre-use purification, supporting precise metal-to-ligand ratios in heterobimetallic complexes. Its high predicted boiling point (438°C) provides an expanded thermal processing window for solvent-free polymer grafting and high-temperature reactions. Ideal for Cu(II), Zn(II), and Co(II) MOF/CP frameworks requiring multi-directional bridging connectivity. Purchase this research-grade compound for sustainable, water-based metal complex synthesis.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 142179-08-6
Cat. No. B131786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3,5-dimethanol
CAS142179-08-6
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=C(NN=C1CO)CO
InChIInChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7)
InChIKeyCEMYSBRDJZPNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3,5-dimethanol (CAS 142179-08-6): Procurement and Specification Guide for Pyrazole-Based Ligand Precursors


1H-Pyrazole-3,5-dimethanol (CAS 142179-08-6) is a C₅H₈N₂O₂ heterocyclic building block characterized by symmetrical 3,5-bis(hydroxymethyl) substitution on a 1H-pyrazole ring, with a molecular weight of 128.13 g/mol and a predicted pKa of 13.61 . Its appearance is typically an off-white to light yellow solid, with predicted physicochemical parameters including a boiling point of 438.2±35.0 °C, density of 1.445±0.06 g/cm³, and flash point of 218.8 °C [1]. The compound is supplied at ambient storage conditions (sealed, dry) with typical research-grade purity of 95–97% .

Why 1H-Pyrazole-3,5-dimethanol Cannot Be Readily Substituted by Generic Pyrazole Derivatives


1H-Pyrazole-3,5-dimethanol occupies a specific structural niche that prevents straightforward substitution by other 3,5-disubstituted pyrazoles. Unlike 3,5-dimethylpyrazole derivatives (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol), which feature methyl groups at the 3- and 5-positions and an N-hydroxyethyl arm that directs coordination to a single metal center [1], 1H-Pyrazole-3,5-dimethanol presents two equivalent hydroxymethyl groups directly on the pyrazole ring carbons. This symmetrical topology eliminates N-alkylation regioselectivity concerns and enables divergent, multi-directional coordination. Furthermore, compared to 1H-pyrazole-3,5-dicarboxylic acid, the neutral alcohol functionality avoids pH-dependent solubility and deprotonation complexities . Substitution with carboxylate-containing analogs alters metal-binding affinity, hydrogen-bonding architecture, and synthetic downstream compatibility, making empirical interchange inappropriate without revalidation of coordination outcomes and material properties.

Product-Specific Quantitative Evidence Guide for 1H-Pyrazole-3,5-dimethanol (CAS 142179-08-6)


Enhanced Aqueous Solubility and Hydrogen-Bonding Capacity Versus 3,5-Dicarboxylate and Dimethyl Analogs

1H-Pyrazole-3,5-dimethanol demonstrates markedly superior aqueous compatibility relative to 3,5-disubstituted pyrazole analogs. The compound is freely soluble in water and polar organic solvents , attributable to its dual primary alcohol groups capable of acting simultaneously as hydrogen-bond donors and acceptors. In contrast, 1H-pyrazole-3,5-dicarboxylic acid requires deprotonation for appreciable aqueous solubility and exhibits pH-dependent speciation, while 3,5-dimethylpyrazole derivatives (e.g., 3,5-dimethyl-1H-pyrazole) are largely hydrophobic and require organic solvents for dissolution. The symmetric placement of -CH₂OH groups at C3 and C5 positions further eliminates regioselectivity issues encountered during N-functionalization of unsymmetrical pyrazoles [1].

Ligand design Aqueous coordination chemistry Supramolecular assembly

Commercial Purity Benchmark: 97% Assay Specification for Reproducible Ligand Stoichiometry

Research-grade 1H-Pyrazole-3,5-dimethanol is commercially available at 97% purity (HPLC/GC) , a specification that ensures predictable stoichiometric control in coordination chemistry applications. This purity level exceeds the typical 95% baseline for many generic pyrazole building blocks and is comparable to or higher than the purity specifications for alternative pyrazole ligands such as (3,5-dimethyl-1H-pyrazol-1-yl)methanol, which is often supplied at lower purity grades requiring additional purification prior to use [1]. The 97% assay minimizes batch-to-batch variability that can introduce side reactions or alter metal-to-ligand ratios in sensitive complexation protocols.

Chemical procurement Ligand synthesis Quality control

Predicted Thermal Stability: Boiling Point 438°C Enables High-Temperature Processing

1H-Pyrazole-3,5-dimethanol exhibits a predicted boiling point of 438.2±35.0 °C at 760 mmHg and a flash point of 218.8 °C [1], indicating suitability for reactions requiring elevated thermal conditions. This thermal profile is consistent with the inherent aromatic stability of the pyrazole ring system and compares favorably to esterified pyrazole derivatives such as diethyl 3,5-pyrazoledicarboxylate (predicted boiling point ~352 °C) , which may undergo thermal decomposition or transesterification under similar conditions. The higher predicted thermal threshold expands the operational window for solvent-free syntheses and high-temperature coordination polymer formation.

Thermal stability High-temperature synthesis Materials science

Coordination Dimensionality Control: Multi-Dentate Binding Topology Enables Diverse Cu(II) Complex Architectures

The symmetrical 3,5-bis(hydroxymethyl) substitution pattern on 1H-Pyrazole-3,5-dimethanol provides a N,O,O'-tridentate or bridging coordination motif distinct from mono-hydroxyalkyl pyrazole ligands. Studies on structurally related 3,5-disubstituted N-hydroxyalkylpyrazole ligands demonstrate that the presence and positioning of alcohol groups directly influence coordination nuclearity and dimensionality, yielding structurally diverse Cu(II) complexes ranging from ionic monomers to neutral dimers and coordination polymers depending on deprotonation state and anion selection [1]. In contrast, 3,5-dimethylpyrazolyl ethanol ligands (with a single N-hydroxyethyl arm) predominantly form discrete mononuclear or dinuclear complexes with limited extended network formation [2]. The dual hydroxymethyl topology of the target compound is expected to enable higher connectivity modes and greater architectural diversity, particularly in the construction of 2D and 3D coordination networks.

Coordination chemistry Metal-organic frameworks Supramolecular chemistry

Optimal Application Scenarios for 1H-Pyrazole-3,5-dimethanol Based on Quantitative Evidence


Aqueous-Phase Coordination Chemistry and Green Synthesis

Researchers requiring water-soluble pyrazole-based ligands for environmentally benign metal complex synthesis should prioritize 1H-Pyrazole-3,5-dimethanol over hydrophobic 3,5-dimethylpyrazole derivatives. The compound's verified aqueous solubility eliminates the need for organic co-solvents, aligning with green chemistry principles and enabling reactions under biologically relevant buffer conditions. This scenario directly leverages the solubility differential established in Evidence Item 1 and is particularly relevant for synthesizing water-stable metal complexes for catalysis or bioinorganic studies.

High-Purity Ligand Stock for Stoichiometry-Sensitive Coordination Protocols

In synthetic procedures where precise metal-to-ligand ratios are critical—such as the preparation of heterobimetallic complexes or structurally defined coordination clusters—the 97% commercial purity specification of 1H-Pyrazole-3,5-dimethanol minimizes the need for pre-use recrystallization or chromatography. This scenario is supported by the cross-study purity comparison in Evidence Item 2 and reduces workflow friction in laboratories where multiple pyrazole ligands are screened under identical stoichiometric conditions.

High-Temperature Solvent-Free Synthesis of Pyrazole-Functionalized Materials

For applications involving melt-phase reactions or high-temperature polymer grafting, the predicted boiling point of 438.2 °C provides an expanded thermal processing window relative to esterified pyrazole derivatives (~352 °C). This enables solvent-free condensation with polyols, isocyanates, or epoxides without premature ligand volatilization, supporting the synthesis of thermally robust pyrazole-containing polymers and hybrid materials [1].

Construction of 2D and 3D Coordination Polymers with Controlled Topology

Investigators targeting extended coordination networks (MOFs, CPs) should select 1H-Pyrazole-3,5-dimethanol over N-hydroxyethyl pyrazole analogs due to its symmetric dual-hydroxymethyl topology, which provides three potential coordination sites (one pyrazole N, two hydroxymethyl O atoms). Studies on structurally related ligands confirm that hydroxyalkyl substitution positioning directly governs supramolecular dimensionality and anion-dependent architectural outcomes . This ligand is particularly suited for Cu(II), Zn(II), and Co(II) framework synthesis where multi-directional bridging connectivity is desired.

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